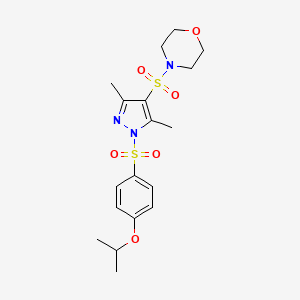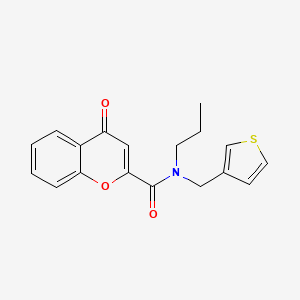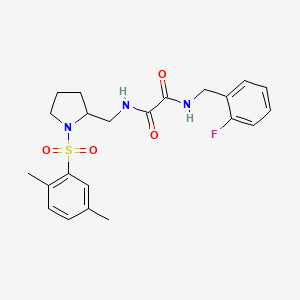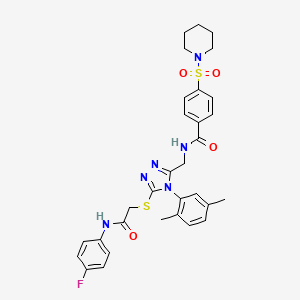
2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone, also known as BHBA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BHBA has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone is not fully understood, but it is believed to act through multiple pathways. 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has been found to have a variety of biochemical and physiological effects. It has been shown to reduce levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has also been found to decrease the expression of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone in lab experiments is its stability and solubility in water. 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone is its potential toxicity at high concentrations. Careful dosing and monitoring is necessary to avoid any adverse effects.
Direcciones Futuras
There are several potential future directions for research on 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has been found to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Another area of interest is 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone's potential use as an adjuvant therapy for cancer treatment. 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has been shown to enhance the effectiveness of chemotherapy drugs in cancer cells, and further research is needed to determine its potential clinical applications.
Métodos De Síntesis
2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone can be synthesized through a multi-step process starting with the reaction of tert-butylbenzene with nitric acid to form 4-nitro-tert-butylbenzene. This compound can then be converted to 4-tert-butylphenol through reduction with tin and hydrochloric acid. The final step involves the reaction of 4-tert-butylphenol with 2,4-dihydroxybenzaldehyde in the presence of a base to form 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone.
Aplicaciones Científicas De Investigación
2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 2-(4-(Tert-butyl)phenyl)-1-(2,4-dihydroxyphenyl)ethanone has been found to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)-1-(2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)13-6-4-12(5-7-13)10-16(20)15-9-8-14(19)11-17(15)21/h4-9,11,19,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHFBIHMWDXSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2930454.png)
![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2930455.png)


![(4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2930460.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2930461.png)

![2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2930465.png)


![4-[({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)methyl]-N-methylbenzamide](/img/structure/B2930470.png)

![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2930472.png)
